D-glucosamine-6-phosphate

説明

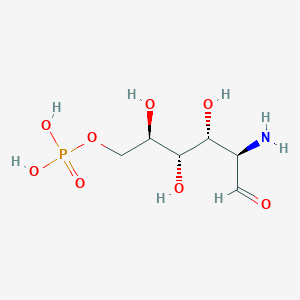

Structure

3D Structure

特性

IUPAC Name |

[(2R,3S,4R,5R)-5-amino-2,3,4-trihydroxy-6-oxohexyl] dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14NO8P/c7-3(1-8)5(10)6(11)4(9)2-15-16(12,13)14/h1,3-6,9-11H,2,7H2,(H2,12,13,14)/t3-,4+,5+,6+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEJSSXDYDSUOOZ-SLPGGIOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)N)O)O)O)OP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)OP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14NO8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3616-42-0 |

Source

|

| Record name | D-Glucosamine 6-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3616-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glucosamine 6-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003616420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-GLUCOSAMINE 6-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5ANY8MJ8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery of Glucosamine-6-Phosphate Deaminase: An In-depth Technical Guide

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive exploration of the discovery and characterization of glucosamine-6-phosphate deaminase (GNPDA), an enzyme of central importance in hexosamine metabolism. Eschewing a conventional review format, this document is structured to deliver a deep, technically-focused narrative, tracing the journey from the initial unmasking of its catalytic activity to the detailed mechanistic and structural understanding that informs contemporary research. We will delve into the foundational experimental designs that first brought this enzyme to light, dissect the evolution of purification and assay methodologies, and present detailed protocols that are both historically significant and currently relevant. This guide is intended to serve as a valuable resource for researchers in enzymology, metabolic diseases, and drug development, offering not just a recitation of facts, but a field-proven perspective on the scientific process that underpins our knowledge of this critical metabolic enzyme.

Introduction: The Metabolic Crossroads of Hexosamine Metabolism

The hexosamine biosynthetic pathway (HBP) is a critical branch of glucose metabolism, shunting a portion of fructose-6-phosphate away from glycolysis to produce essential amino sugars.[1][2] The end-product of this pathway, UDP-N-acetylglucosamine (UDP-GlcNAc), is a vital precursor for the biosynthesis of glycoproteins, glycolipids, proteoglycans, and chitin.[1] Given its role in producing these fundamental building blocks, the HBP is intricately linked to a vast array of cellular processes, including signal transduction, protein folding, and stress responses.[1]

At the heart of this pathway lies a dynamic interplay between anabolic and catabolic reactions, ensuring the appropriate flux of metabolites to meet cellular demands. Glucosamine-6-phosphate (GlcN-6-P) serves as a key intermediate, standing at a metabolic crossroads. Its synthesis from fructose-6-phosphate and glutamine is catalyzed by glutamine:fructose-6-phosphate amidotransferase (GFAT), the rate-limiting enzyme of the HBP. Conversely, the catabolism of GlcN-6-P back to fructose-6-phosphate and ammonia is orchestrated by the enzyme glucosamine-6-phosphate deaminase (GNPDA), also known as glucosamine-6-phosphate isomerase.[3][4] This reversible reaction provides a crucial mechanism for the cell to regulate the levels of hexosamine intermediates and reintegrate them into central carbon metabolism.[4]

The discovery of GNPDA was a pivotal moment in our understanding of amino sugar metabolism, revealing a previously unknown enzymatic capability and highlighting the intricate regulatory networks governing these pathways. This guide will illuminate the scientific journey of its discovery, from the seminal observations of the mid-20th century to the sophisticated molecular understanding of the present day.

The Dawn of Discovery: Unmasking a Novel Enzymatic Activity

The mid-1950s represented a golden age of biochemistry, with researchers rapidly elucidating the fundamental pathways of intermediary metabolism. It was within this fertile scientific landscape that the existence of glucosamine-6-phosphate deaminase was first brought to light. In 1956, two independent research groups, led by Luis Federico Leloir and Carlos Eugenio Cardini in Argentina, and by Faulkner and Quastel in the context of brain metabolism, reported the discovery of an enzymatic activity capable of converting glucosamine-6-phosphate into fructose-6-phosphate and ammonia.[4]

The Foundational Experiments of Leloir and Cardini

The central hypothesis was that a specific enzyme in their tissue preparations could catalyze the deamination of glucosamine-6-phosphate. To test this, they would have incubated glucosamine-6-phosphate with their partially purified enzyme extracts. The key to their discovery lay in the methods used to detect the predicted products: fructose-6-phosphate and ammonia.

-

Detection of Fructose-6-Phosphate: In the absence of modern chromatographic techniques, early enzymologists relied on specific colorimetric reactions and enzymatic assays. It is likely that the formation of a keto-sugar like fructose-6-phosphate was inferred through its ability to be acted upon by other known enzymes, such as phosphohexose isomerase, to produce glucose-6-phosphate, which could then be measured.

-

Detection of Ammonia: The release of ammonia was a key indicator of a deamination reaction. This was likely quantified using established colorimetric methods, such as the Nessler or Berthelot reactions, which were standard techniques at the time for ammonia determination.

By demonstrating the stoichiometric conversion of glucosamine-6-phosphate to these products, Leloir and Cardini laid the groundwork for the formal identification of this new enzyme.

Corroborating Evidence from Brain Metabolism

In parallel, Faulkner and Quastel's investigations into the metabolism of amino sugars in the brain provided independent confirmation of this enzymatic activity.[4] Their work highlighted the importance of this pathway in nervous tissue, a field of study that continues to be of significant interest today.

The convergence of these independent lines of inquiry from different biological systems provided robust evidence for the existence of glucosamine-6-phosphate deaminase and set the stage for its purification and detailed characterization.

Purification and Characterization: From Crude Extracts to Homogeneity

The initial discovery of an enzymatic activity is but the first step. To truly understand its function, the enzyme must be purified to homogeneity, allowing for the detailed study of its physical and kinetic properties. The journey of purifying glucosamine-6-phosphate deaminase reflects the evolution of protein purification techniques themselves.

Early Approaches to Enzyme Purification

In the 1950s and 1960s, protein purification was a laborious process relying on the differential physicochemical properties of proteins.[5][6] A typical purification scheme for an enzyme like GNPDA from a crude tissue homogenate would have involved a series of sequential steps, each enriching for the target enzyme while removing contaminants.

A generalized workflow for the early purification of glucosamine-6-phosphate deaminase would have likely included:

-

Tissue Homogenization: The starting material, such as pig kidney or brain tissue, would be homogenized in a buffered solution to release the cellular contents.[4]

-

Clarification: The homogenate would then be centrifuged to remove insoluble cellular debris, yielding a crude extract.

-

Ammonium Sulfate Precipitation: This technique, a cornerstone of early protein purification, involves the stepwise addition of ammonium sulfate to precipitate proteins based on their solubility. By collecting the protein fraction that precipitates within a specific range of ammonium sulfate concentration, a significant enrichment of the target enzyme could be achieved.

-

Column Chromatography: The advent of column chromatography revolutionized protein purification.[6] Early efforts would have employed ion-exchange chromatography, where proteins are separated based on their net charge at a given pH. For example, a partially purified extract could be applied to a DEAE-cellulose (anion exchange) or CM-cellulose (cation exchange) column, and the bound proteins eluted with a salt gradient.

The success of each purification step would have been monitored by measuring the specific activity of the enzyme (enzyme units per milligram of protein). An increase in specific activity would indicate a successful enrichment of the target enzyme.

A Landmark Study: Comb and Roseman (1958)

A pivotal publication in the study of glucosamine-6-phosphate deaminase was the 1958 paper by Donald G. Comb and Saul Roseman in the Journal of Biological Chemistry. This work provided a much more detailed characterization of the enzyme, including a more refined purification protocol and a thorough investigation of its kinetic properties. While the full, step-by-step protocol from this paper is not detailed here, its impact on the field was profound, establishing a methodological foundation for future studies.

Modern Purification Strategies

Today, the purification of glucosamine-6-phosphate deaminase, particularly from recombinant sources, is a much more streamlined process. The use of affinity chromatography, where the enzyme is engineered to contain a specific tag (e.g., a polyhistidine-tag), allows for a highly specific and efficient one-step purification.

Mechanistic Insights and Molecular Properties

Through decades of research, a detailed picture of the structure, function, and regulation of glucosamine-6-phosphate deaminase has emerged.

The enzyme catalyzes the reversible conversion of D-glucosamine-6-phosphate and water to D-fructose-6-phosphate and ammonia.[3] It is classified as a hydrolase, specifically acting on carbon-nitrogen bonds.[3] The systematic name for this enzyme is 2-amino-2-deoxy-D-glucose-6-phosphate aminohydrolase (ketol-isomerizing).[3]

Table 1: Key Properties of Glucosamine-6-Phosphate Deaminase

| Property | Description |

| Systematic Name | 2-amino-2-deoxy-D-glucose-6-phosphate aminohydrolase (ketol-isomerizing) |

| Common Names | Glucosamine-6-phosphate isomerase, phosphoglucosaminisomerase |

| EC Number | 3.5.99.6 |

| Substrates | D-glucosamine-6-phosphate, H₂O |

| Products | D-fructose-6-phosphate, NH₃ |

| Allosteric Activator | N-Acetyl-D-glucosamine-6-phosphate |

The allosteric activation of GNPDA by N-acetyl-D-glucosamine-6-phosphate is a key regulatory feature. This places the enzyme's activity under the control of a downstream product of the hexosamine biosynthetic pathway, providing a sophisticated feedback mechanism to modulate metabolic flux.

Experimental Protocols: From Historical Assays to Modern Techniques

A cornerstone of enzymology is the ability to accurately and reliably measure enzyme activity. The methods for assaying glucosamine-6-phosphate deaminase have evolved from colorimetric endpoint assays to continuous spectrophotometric methods.

The Historical Morgan-Elson Assay for Hexosamine Determination

The early studies on GNPDA relied on measuring the disappearance of the substrate, glucosamine-6-phosphate. A common method for this was the Morgan-Elson reaction, a colorimetric assay for the determination of hexosamines.[7][8]

Principle of the Morgan-Elson Reaction:

This assay is based on the reaction of N-acetylglucosamine with p-dimethylaminobenzaldehyde (Ehrlich's reagent) in an alkaline solution to produce a reddish-purple colored product that can be quantified spectrophotometrically at approximately 585 nm.[3][7] To measure glucosamine-6-phosphate, it must first be chemically acetylated.

Generalized Historical Protocol for Glucosamine-6-Phosphate Determination:

-

Enzymatic Reaction: Incubate the enzyme sample with glucosamine-6-phosphate under appropriate buffer and temperature conditions.

-

Reaction Termination: Stop the reaction, typically by adding acid or by heat inactivation.

-

Acetylation: Chemically acetylate the remaining glucosamine-6-phosphate using acetic anhydride in an alkaline solution.

-

Color Development: Add Ehrlich's reagent and incubate to allow for color development.

-

Spectrophotometric Measurement: Measure the absorbance of the colored product at 585 nm.

The amount of glucosamine-6-phosphate consumed in the enzymatic reaction would be determined by comparing the final absorbance to a standard curve of known glucosamine-6-phosphate concentrations. This method, while foundational, was labor-intensive and prone to interference from other substances in the sample.[8]

A Modern Coupled-Enzyme Spectrophotometric Assay

Contemporary studies of glucosamine-6-phosphate deaminase typically employ a more convenient and continuous coupled-enzyme assay. This method links the production of fructose-6-phosphate to the reduction of NADP⁺, which can be continuously monitored by the increase in absorbance at 340 nm.

Principle of the Coupled-Enzyme Assay:

This assay utilizes two auxiliary enzymes: phosphoglucose isomerase (PGI) and glucose-6-phosphate dehydrogenase (G6PDH).

-

GNPDA Reaction: Glucosamine-6-phosphate deaminase converts glucosamine-6-phosphate to fructose-6-phosphate.

-

PGI Reaction: Phosphoglucose isomerase isomerizes the fructose-6-phosphate to glucose-6-phosphate.

-

G6PDH Reaction: Glucose-6-phosphate dehydrogenase oxidizes glucose-6-phosphate to 6-phosphoglucono-δ-lactone, with the concomitant reduction of NADP⁺ to NADPH.

The rate of NADPH formation, measured as an increase in absorbance at 340 nm, is directly proportional to the activity of glucosamine-6-phosphate deaminase.

Detailed Protocol for the Coupled-Enzyme Assay:

Reagents:

-

1 M Tris-HCl buffer, pH 7.5

-

100 mM MgCl₂

-

50 mM NADP⁺

-

100 mM Glucosamine-6-phosphate

-

Phosphoglucose isomerase (PGI) solution (e.g., 100 units/mL)

-

Glucose-6-phosphate dehydrogenase (G6PDH) solution (e.g., 50 units/mL)

-

Enzyme sample (appropriately diluted)

Procedure:

-

Prepare a master mix of the assay buffer containing Tris-HCl, MgCl₂, and NADP⁺.

-

In a cuvette, combine the assay buffer master mix, PGI, and G6PDH.

-

Add the enzyme sample to the cuvette and mix gently.

-

Equilibrate the mixture to the desired assay temperature (e.g., 37°C) in a spectrophotometer.

-

Initiate the reaction by adding the substrate, glucosamine-6-phosphate.

-

Immediately begin monitoring the increase in absorbance at 340 nm over time.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

This continuous assay is highly sensitive, specific, and amenable to high-throughput screening, making it the method of choice for modern research on glucosamine-6-phosphate deaminase.

Visualizing the Metabolic Context and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the metabolic positioning of glucosamine-6-phosphate deaminase and a generalized experimental workflow for its characterization.

Caption: Metabolic context of Glucosamine-6-Phosphate Deaminase (GNPDA).

Caption: Generalized experimental workflow for GNPDA characterization.

Conclusion and Future Perspectives

The discovery of glucosamine-6-phosphate deaminase was a landmark achievement in the field of biochemistry, revealing a key catabolic route in the hexosamine biosynthetic pathway. From the pioneering work of Leloir, Cardini, and their contemporaries, who first identified this enzymatic activity using the tools of classical biochemistry, to the detailed mechanistic and structural studies of the modern era, our understanding of this enzyme has grown immensely.

Today, research into GNPDA and the broader hexosamine biosynthetic pathway is more relevant than ever. Dysregulation of this pathway has been implicated in a range of diseases, including diabetes, cancer, and neurodegenerative disorders. As such, a thorough understanding of the enzymes that govern this pathway, including GNPDA, is essential for the development of novel therapeutic strategies.

This technical guide has sought to provide a comprehensive and technically-grounded overview of the discovery and characterization of glucosamine-6-phosphate deaminase. By understanding the historical context of its discovery and the evolution of the experimental techniques used to study it, researchers can gain a deeper appreciation for the scientific process and be better equipped to tackle the challenges that lie ahead in this exciting and important field of study.

References

-

Wikipedia. Glucosamine-6-phosphate deaminase. [Link]

-

ResearchGate. The role of glucosamine-6-phosphate deaminase at the early stages of Aspergillus niger growth in a high-citric-acid-yielding medium. [Link]

-

PubMed. Fundamentals of protein separations: 50 years of nanotechnology, and growing. [Link]

-

MDPI. The Possible Roles of Glucosamine-6-Phosphate Deaminases in Ammonium Metabolism in Cancer. [Link]

-

SciSpace. The Determination of Hexosamines According to Elson and Morgan. [Link]

-

American Physiological Society Journals. Glucose metabolism through the hexosamine biosynthetic pathway drives hepatic de novo lipogenesis via promoting N-linked protein glycosylation. [Link]

-

PubMed. History of The Enzymes: 1950-2023. [Link]

-

WUR eDepot. Techniques for Enzyme Purification. [Link]

-

Nobel Prize. Luis F. Leloir - Nobel Lecture. [Link]

-

PMC. The Hexosamine Biosynthesis Pathway: Regulation and Function. [Link]

-

PMC. Hexosamines, insulin resistance and the complications of diabetes: current status. [Link]

-

International Textbook of Diabetes Mellitus. Glucose Toxicity Part 4. [Link]

-

Megazyme. D-GLUCOSAMINE. [Link]

-

ResearchGate. Spectrophotometric method for determination of glucosamine in tablets. [Link]

-

ACS Publications. Engineering Glucosamine-6-Phosphate Synthase to Achieve Efficient One-Step Biosynthesis of Glucosamine. [Link]

-

PMC. Allosteric Regulation of Glucosamine-6-Phosphate Deaminase (NagB) and Growth of Escherichia coli on Glucosamine. [Link]

-

PMC. Allosteric Activation of Escherichia coli Glucosamine-6-Phosphate Deaminase (NagB) In Vivo Justified by Intracellular Amino Sugar Metabolite Concentrations. [Link]

-

JBC. THE BIOSYNTHESIS OF GLUCOSAMINE. [Link]

-

Wikipedia. Hydrogen peroxide. [Link]

-

Clinical Laboratory Science. Estimation of Serum Hyaluronidase Activity Overcoming the Turbidity Interference. [Link]

-

PMC. Deconvolution of multichannel LC-MS/MS chromatograms of glucosamine-phosphates: Evidence of a GlmS regulatory difference between Staphylococcus aureus and Enterococcus faecium. [Link]

Sources

- 1. The Hexosamine Biosynthesis Pathway: Regulation and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hexosamines, insulin resistance and the complications of diabetes: current status - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP1431396A1 - Method for measuring glucosamine-6-phosphate - Google Patents [patents.google.com]

- 4. The Possible Roles of Glucosamine-6-Phosphate Deaminases in Ammonium Metabolism in Cancer [mdpi.com]

- 5. Fundamentals of protein separations: 50 years of nanotechnology, and growing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. edepot.wur.nl [edepot.wur.nl]

- 7. clsjournal.ascls.org [clsjournal.ascls.org]

- 8. Deconvolution of multichannel LC-MS/MS chromatograms of glucosamine-phosphates: Evidence of a GlmS regulatory difference between Staphylococcus aureus and Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]

This guide provides a comprehensive technical overview of D-glucosamine-6-phosphate (GlcN-6P) and its central role in cellular metabolism. Designed for researchers, scientists, and professionals in drug development, this document delves into the core metabolic pathways interconnected with GlcN-6P, offering field-proven insights and detailed experimental methodologies.

Introduction: The Centrality of D-Glucosamine-6-Phosphate in Cellular Homeostasis

D-glucosamine-6-phosphate (GlcN-6P) stands at a critical metabolic nexus, integrating glucose, amino acid, fatty acid, and nucleotide metabolism. It is the first committed intermediate in the Hexosamine Biosynthetic Pathway (HBP), a vital route for the synthesis of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).[1][2] UDP-GlcNAc is an essential building block for all macromolecules that contain amino sugars, playing a fundamental role in protein glycosylation (both N-linked and O-linked), glycolipid synthesis, and the formation of glycosaminoglycans.[1][2] Consequently, the flux through the HBP and the cellular concentration of GlcN-6P are tightly regulated and have profound implications for cell signaling, protein quality control, and cellular stress responses. Dysregulation of this pathway is implicated in numerous diseases, including diabetes, cancer, and neurodegenerative disorders, making it a compelling area of investigation for therapeutic intervention.[3][4]

The Hexosamine Biosynthetic Pathway (HBP): The Core of GlcN-6P Metabolism

The HBP is a conserved metabolic pathway that shunts a small percentage (2-5%) of glucose entering the cell away from glycolysis to produce UDP-GlcNAc.[5][6] This pathway is comprised of four key enzymatic steps.

1. Synthesis of GlcN-6P by Glutamine:Fructose-6-Phosphate Amidotransferase (GFAT)

The entry point and rate-limiting step of the HBP is the conversion of the glycolytic intermediate fructose-6-phosphate to GlcN-6P. This reaction is catalyzed by Glutamine:Fructose-6-Phosphate Amidotransferase (GFAT), which utilizes the amide group from glutamine as the nitrogen source.[3]

2. Acetylation of GlcN-6P by Glucosamine-6-Phosphate N-Acetyltransferase (GNA1)

Following its synthesis, GlcN-6P is acetylated by Glucosamine-6-Phosphate N-Acetyltransferase (GNA1), using acetyl-CoA as the acetyl donor, to form N-acetylglucosamine-6-phosphate (GlcNAc-6P).[7]

3. Isomerization of GlcNAc-6P by Phosphoglucomutase 3 (PGM3)

GlcNAc-6P is then isomerized to N-acetylglucosamine-1-phosphate (GlcNAc-1-P) by the enzyme Phosphoglucomutase 3 (PGM3), also known as N-acetylglucosamine-phosphate mutase.[8]

4. Formation of UDP-GlcNAc by UDP-N-Acetylglucosamine Pyrophosphorylase (UAP1)

In the final step, GlcNAc-1-P is converted to UDP-GlcNAc by UDP-N-Acetylglucosamine Pyrophosphorylase (UAP1), which utilizes UTP as the uridine donor.[2]

Regulation of the Hexosamine Biosynthetic Pathway

The flux through the HBP is meticulously controlled at multiple levels to ensure cellular homeostasis.

-

Allosteric Regulation: The primary point of regulation is the feedback inhibition of GFAT by the end-product of the pathway, UDP-GlcNAc.[9][10][11] High levels of UDP-GlcNAc allosterically inhibit GFAT, thus downregulating its own synthesis.

-

Transcriptional Regulation: The expression of HBP genes, particularly GFAT, can be regulated by various transcription factors in response to cellular stress and nutrient availability. For instance, under conditions of glucose deprivation, the unfolded protein response (UPR) can lead to increased expression of GFAT1.[5]

-

Post-Translational Modifications: GFAT activity is also modulated by post-translational modifications, including phosphorylation by kinases such as PKA and AMPK, which can either enhance or inhibit its activity depending on the specific site of phosphorylation.[9][12][13]

Diagram of the Hexosamine Biosynthetic Pathway

Caption: The Hexosamine Biosynthetic Pathway (HBP).

Integration of the HBP with Central Carbon Metabolism

The HBP does not operate in isolation but is intricately linked with other major metabolic pathways, most notably glycolysis and the pentose phosphate pathway (PPP).

Interplay with Glycolysis

The HBP directly branches off from glycolysis at the level of fructose-6-phosphate.[14] This creates a dynamic interplay where the flux through the HBP is influenced by glycolytic activity. Conversely, the end product of the HBP, UDP-GlcNAc, can regulate glycolysis through the O-GlcNAcylation of glycolytic enzymes. For example, O-GlcNAcylation of phosphofructokinase 1 (PFK1) has been shown to inhibit its activity, thereby redirecting glucose flux towards the pentose phosphate pathway.[9]

Connection to the Pentose Phosphate Pathway (PPP)

The PPP is another crucial branch of glucose metabolism that runs parallel to glycolysis.[15] Its primary roles are to produce NADPH for reductive biosynthesis and antioxidant defense, and to generate pentose sugars for nucleotide synthesis.[1][16] The HBP influences the PPP in several ways:

-

Substrate Availability: By diverting fructose-6-phosphate from glycolysis, the HBP can indirectly affect the availability of glucose-6-phosphate, the entry point for the PPP.[1]

-

O-GlcNAcylation of PPP Enzymes: The rate-limiting enzyme of the PPP, glucose-6-phosphate dehydrogenase (G6PD), is a target for O-GlcNAcylation.[16][17][18] O-GlcNAcylation of G6PD has been shown to increase its activity, thereby enhancing the flux through the PPP.[16][18] This provides a mechanism for the cell to coordinate the production of UDP-GlcNAc with the generation of NADPH and pentoses, which are all essential for cell growth and proliferation.[16][19]

Diagram of HBP Integration with Glycolysis and PPP

Caption: Integration of HBP with Glycolysis and PPP.

Downstream Fates of GlcN-6P: Biosynthesis and Glycosylation

The ultimate product of the HBP, UDP-GlcNAc, serves as a versatile precursor for a wide array of biosynthetic processes.

Nucleotide Sugar Biosynthesis

UDP-GlcNAc is a key precursor for the synthesis of other nucleotide sugars.[14] For example, UDP-GlcNAc can be epimerized to UDP-N-acetylgalactosamine (UDP-GalNAc) by the enzyme UDP-glucose 4-epimerase.[10][20] UDP-GalNAc is essential for the synthesis of mucin-type O-glycans and glycosaminoglycans.[21] Furthermore, UDP-GlcNAc can be converted to other nucleotide sugars, such as UDP-glucuronic acid (UDP-GlcA), which is a precursor for the synthesis of hyaluronan and is also involved in detoxification reactions.[14][22]

Protein Glycosylation

The most prominent role of UDP-GlcNAc is as the donor substrate for protein glycosylation.

-

N-linked Glycosylation: This process involves the attachment of a complex oligosaccharide to the asparagine residues of nascent polypeptides in the endoplasmic reticulum. UDP-GlcNAc is essential for the synthesis of the dolichol-linked oligosaccharide precursor.[23]

-

O-linked Glycosylation (O-GlcNAcylation): This is a dynamic and reversible post-translational modification where a single N-acetylglucosamine moiety is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[21] This process is catalyzed by O-GlcNAc transferase (OGT) and the reverse reaction is catalyzed by O-GlcNAcase (OGA). O-GlcNAcylation plays a crucial role in regulating protein activity, stability, and localization, and is involved in a wide range of cellular processes, including signal transduction and transcription.

Experimental Methodologies

A robust understanding of GlcN-6P metabolism requires precise and reliable experimental techniques. The following section provides an overview of key methodologies.

Quantification of D-Glucosamine-6-Phosphate

Accurate quantification of intracellular GlcN-6P is crucial for studying HBP flux. While colorimetric assays exist, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior specificity and sensitivity.[24]

Table 1: Comparison of GlcN-6P Quantification Methods

| Method | Principle | Advantages | Disadvantages |

| Spectrophotometric Assay | Based on the Morgan-Elson reaction, where N-acetylated hexosamines produce a colored product upon reaction with Ehrlich's reagent.[9] | High-throughput, relatively inexpensive. | Lacks specificity, can have interference from other hexosamines. |

| LC-MS/MS | Separation of GlcN-6P by liquid chromatography followed by detection and quantification using tandem mass spectrometry.[24] | High specificity and sensitivity, can distinguish between isomers. | Requires specialized equipment and expertise. |

Step-by-Step Protocol: LC-MS/MS Quantification of GlcN-6P in Cell Lysates

-

Cell Culture and Metabolite Extraction:

-

Culture cells to the desired confluency.

-

Rapidly quench metabolism by aspirating the media and washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells and extract metabolites using a cold solvent mixture, typically 80% methanol.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at high speed to pellet cellular debris.

-

Collect the supernatant containing the metabolites.

-

-

LC-MS/MS Analysis:

-

Inject the metabolite extract onto a suitable liquid chromatography column, such as a hydrophilic interaction liquid chromatography (HILIC) column, for separation of polar metabolites.

-

Perform mass spectrometry analysis in negative ion mode using multiple reaction monitoring (MRM) to specifically detect the transition from the GlcN-6P precursor ion to a specific product ion.

-

Quantify the amount of GlcN-6P in the sample by comparing its peak area to a standard curve generated with known concentrations of a GlcN-6P standard.

-

Sources

- 1. Khan Academy [khanacademy.org]

- 2. A mechanism-inspired UDP-N-acetylglucosamine pyrophosphorylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. First characterization of glucose flux through the hexosamine biosynthesis pathway (HBP) in ex vivo mouse heart - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Enzymatic route to preparative-scale synthesis of UDP-GlcNAc/GalNAc, their analogues and GDP-fucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Human acetyl-CoA:glucosamine-6-phosphate N-acetyltransferase 1 has a relaxed donor specificity and transfers acyl groups up to four carbons in length - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PGM3 gene: MedlinePlus Genetics [medlineplus.gov]

- 9. EP1431396A1 - Method for measuring glucosamine-6-phosphate - Google Patents [patents.google.com]

- 10. Biosynthesis of UDP-GlcNAc, UndPP-GlcNAc and UDP-GlcNAcA involves three easily distinguished 4-epimerase enzymes, Gne, Gnu and GnaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Enzymatic route to preparative-scale synthesis of UDP–GlcNAc/GalNAc, their analogues and GDP–fucose - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Nucleotide-activated sugars | Department of Physiology | UZH [physiol.uzh.ch]

- 15. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 16. O-GlcNAcylation of G6PD promotes the pentose phosphate pathway and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Roles of the hexosamine biosynthetic pathway and pentose phosphate pathway in bile acid‐induced cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. Selective analysis of intracellular UDP-GlcNAc and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. biorxiv.org [biorxiv.org]

- 24. Deconvolution of multichannel LC-MS/MS chromatograms of glucosamine-phosphates: Evidence of a GlmS regulatory difference between Staphylococcus aureus and Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Enzymatic Assays for the Quantitative Measurement of Glucosamine-6-Phosphate

Abstract

Glucosamine-6-phosphate (GlcN6P) is a critical metabolic intermediate situated at the entry point of the hexosamine biosynthetic pathway (HBP). The HBP is a key cellular nutrient-sensing pathway that produces UDP-N-acetylglucosamine (UDP-GlcNAc), a substrate essential for post-translational modifications like N-linked and O-linked glycosylation that govern protein function and cellular signaling.[1][2] Dysregulation of the HBP and, consequently, GlcN6P levels, is implicated in numerous pathologies, including cancer, diabetes, and neurodegenerative diseases.[1] This application note provides a detailed guide to two robust enzymatic methods for the accurate quantification of GlcN6P in biological samples: a traditional colorimetric assay based on the Ehrlich’s reagent and a highly sensitive coupled-enzyme assay amenable to both spectrophotometric and fluorometric detection. We offer in-depth protocols, explain the rationale behind experimental choices, and provide guidance for data interpretation to ensure reliable and reproducible results.

Introduction: The Significance of Glucosamine-6-Phosphate

Glucosamine-6-phosphate is synthesized from fructose-6-phosphate and glutamine by the rate-limiting enzyme of the HBP, glutamine:fructose-6-phosphate amidotransferase (GFAT).[3] As the first committed step in this pathway, the cellular concentration of GlcN6P is a crucial indicator of the HBP's flux.[4][5] The HBP consumes glucose, glutamine, acetyl-CoA, and UTP, integrating signals from multiple metabolic pathways.[1] The downstream product, UDP-GlcNAc, is vital for the glycosylation of proteins and lipids, processes that are fundamental to cell signaling, protein folding, and stress responses.[1][3] Therefore, the ability to accurately measure GlcN6P levels provides researchers with a valuable tool to investigate cellular metabolic status, probe the activity of the HBP, and assess the efficacy of therapeutic agents targeting this pathway.

The Hexosamine Biosynthetic Pathway (HBP)

To appreciate the context of GlcN6P measurement, it is essential to understand its position within the HBP. The pathway begins with the conversion of fructose-6-phosphate, an intermediate of glycolysis, into GlcN6P. This is followed by a series of enzymatic steps leading to the synthesis of UDP-GlcNAc.

Caption: The Hexosamine Biosynthetic Pathway.

Assay Principles and Methodologies

Two primary enzymatic assay formats are detailed below. The choice of method will depend on the required sensitivity, available equipment, and the nature of the biological samples.

Method 1: Ehrlich's Reagent-Based Colorimetric Assay

This method relies on the chemical determination of N-acetylated hexosamines. GlcN6P in the sample is first chemically acetylated to form N-acetylglucosamine-6-phosphate (GlcNAc-6-P). This product is then heated in an alkaline solution, leading to the formation of a furan derivative. This derivative subsequently reacts with p-dimethylaminobenzaldehyde (Ehrlich's reagent) to produce a colored compound that can be quantified spectrophotometrically at approximately 585 nm.[6]

Causality Behind Experimental Choices:

-

Acetylation: The initial acetylation step with acetic anhydride is crucial as Ehrlich's reagent specifically reacts with the N-acetylated form.

-

Alkaline Treatment: Heating in the presence of a weak alkali like potassium tetraborate facilitates the cyclization reaction required for color development.

-

Wavelength: The 585 nm wavelength is the absorbance maximum for the colored product, providing the greatest sensitivity for this assay.

Method 2: Coupled-Enzyme Assay (Spectrophotometric/Fluorometric)

This is a more specific and generally more sensitive enzymatic method. It employs a cascade of enzymes to link the presence of GlcN6P to the production of a readily detectable molecule, such as NADPH. The assay proceeds in three sequential enzymatic steps:

-

Glucosamine-6-Phosphate Deaminase (GNPDA): Converts GlcN6P to fructose-6-phosphate (F-6-P) and ammonia.[7]

-

Phosphoglucose Isomerase (PGI): Isomerizes F-6-P to glucose-6-phosphate (G-6-P).[7]

-

Glucose-6-Phosphate Dehydrogenase (G6PDH): Oxidizes G-6-P to 6-phospho-D-gluconate, with the concomitant reduction of NADP+ to NADPH.[7][8]

The amount of NADPH produced is directly proportional to the initial amount of GlcN6P in the sample. NADPH can be measured by the increase in absorbance at 340 nm or, for enhanced sensitivity, can be used to generate a highly fluorescent product with a suitable probe (e.g., resazurin-based).[7][8][9]

Causality Behind Experimental Choices:

-

Enzyme Specificity: The use of specific enzymes ensures that only GlcN6P is measured, reducing interference from other sugars.

-

Coupling Reactions: The enzymatic cascade amplifies the signal, as each molecule of GlcN6P results in a molecule of NADPH.

-

Detection Method: The choice between absorbance (340 nm) and fluorescence (e.g., Ex/Em = 530-540/585-595 nm) allows for flexibility in sensitivity.[8] Fluorometric detection typically offers a lower limit of detection.[9][10]

Caption: Principles of the two GlcN6P assay methods.

Experimental Protocols

Sample Preparation: A Critical First Step

Proper sample preparation is paramount to obtaining accurate results. Enzymes within the sample can rapidly consume GlcN6P.[11] Therefore, immediate deproteination upon collection is strongly recommended.

For Cell Lysates:

-

Harvest cells (~1-10 x 10^6) by centrifugation (e.g., 1,500 x g for 10 minutes at 4°C).[11] For adherent cells, scrape them; avoid using proteolytic enzymes.[11]

-

Wash the cell pellet with ice-cold PBS.

-

Deproteinate the sample. A common method is acid precipitation:

-

Resuspend the pellet in a suitable buffer.

-

Add an equal volume of 0.5 M metaphosphoric acid (MPA), vortex, and incubate on ice for 5-10 minutes.[11]

-

Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes at 4°C to pellet the precipitated protein.[11]

-

Carefully transfer the supernatant to a new tube.

-

Neutralize the supernatant by adding a small volume of a base like 5 M potassium carbonate.[11] The exact volume should be determined empirically to bring the pH to a neutral range (pH 7-8).

-

-

The neutralized supernatant is ready for the assay or can be stored at -80°C.[11]

For Tissue Homogenates:

-

Rapidly excise and weigh the tissue.

-

Homogenize the tissue on ice in a suitable lysis buffer.

-

Follow the deproteination and neutralization steps as described for cell lysates.

Protocol for Method 1: Ehrlich's Reagent-Based Colorimetric Assay

This protocol is adapted for a 96-well microplate format.[6]

Reagents:

-

GlcN6P Standard (e.g., 1 mM stock solution)

-

Acetic Anhydride Solution: 1.5% (v/v) in acetone (prepare fresh)

-

Potassium Tetraborate: 200 mM

-

Ehrlich's Reagent: Prepare as per manufacturer's instructions or standard laboratory protocols. Typically, a stock of p-dimethylaminobenzaldehyde is dissolved in a mixture of acetic acid and HCl.

Procedure:

-

Standard Curve: Prepare a series of GlcN6P standards ranging from 2.5 to 30 nmoles per well.

-

Sample Addition: Add your deproteinized and neutralized samples to the microplate wells.

-

Acetylation:

-

Heating and Cooling:

-

Color Development:

-

Add 130 µL of diluted Ehrlich's reagent to each well.

-

Incubate the plate in a 37°C water bath for 20 minutes.[6]

-

-

Measurement: Determine the optical density (OD) at 585 nm using a microplate reader.[6]

Protocol for Method 2: Coupled-Enzyme Assay (Spectrophotometric)

This protocol is for a 96-well microplate format measuring absorbance at 340 nm.

Reagents:

-

GlcN6P Standard (e.g., 1 mM stock solution)

-

Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.5

-

NADP+ Solution: 10 mM

-

Enzyme Mix: A solution containing optimized concentrations of GNPDA, PGI, and G6PDH in assay buffer.

Procedure:

-

Standard Curve: Prepare a series of GlcN6P standards in the microplate. The final concentration should be in the range of 10-100 µM.

-

Sample Addition: Add your deproteinized and neutralized samples to separate wells.

-

Reaction Mix Preparation: Prepare a master mix containing Assay Buffer, NADP+ solution, and the Enzyme Mix.

-

Initiate Reaction: Add the reaction mix to all wells (standards and samples).

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time should be determined empirically by measuring the reaction kinetics.

-

Measurement: Read the absorbance at 340 nm. It is recommended to take an initial reading (T0) before incubation and a final reading (T_final) to calculate the change in absorbance (ΔA340).

Data Analysis and Interpretation

For both methods, the first step is to generate a standard curve.

-

Subtract Background: Subtract the absorbance reading of the blank (zero standard) from all other readings.

-

Plot Standard Curve: Plot the background-subtracted absorbance (or fluorescence) values for the standards against the known concentration (or amount) of GlcN6P.

-

Determine Sample Concentration: Use the equation of the linear regression from the standard curve to calculate the GlcN6P concentration in your unknown samples.

-

Account for Dilution: Remember to multiply the calculated concentration by any dilution factors introduced during sample preparation.

Quantitative Data Summary:

| Parameter | Method 1: Ehrlich's Reagent | Method 2: Coupled-Enzyme |

| Detection Principle | Colorimetric | Spectrophotometric/Fluorometric |

| Wavelength | 585 nm | 340 nm (Abs) or Ex/Em ~540/590 nm (Fluor) |

| Typical Range | 2.5 - 30 nmol/well[6] | 1 - 30 nmol/well (Colorimetric)[10] |

| Sensitivity | Moderate | High (Fluorometric > Spectrophotometric) |

| Specificity | Lower (reacts with other N-acetylhexosamines) | High (enzyme-specific) |

| Key Reagents | Acetic Anhydride, Ehrlich's Reagent | GNPDA, PGI, G6PDH, NADP+ |

Troubleshooting and Best Practices

-

Self-Validation: Always include a positive control (a sample spiked with a known amount of GlcN6P) to check for assay interference and calculate recovery.[11] A recovery of 85-115% is generally considered acceptable.

-

Linear Range: Ensure that the readings from your unknown samples fall within the linear range of the standard curve. If a sample is too concentrated, dilute it and re-assay.

-

Enzyme Stability: For the coupled-enzyme assay, ensure that the enzymes are stored correctly (typically at -20°C or -80°C) and that their activity has not diminished.

-

Interference: Be aware of potential interfering substances in your sample. For the coupled-enzyme assay, high levels of endogenous NADPH or enzymes that consume G-6-P could affect the results. The deproteination step helps to minimize this.

-

Fresh Reagents: Some reagents, like the acetic anhydride solution in Method 1, are unstable and must be prepared fresh.

Conclusion

The accurate measurement of glucosamine-6-phosphate is essential for researchers investigating the hexosamine biosynthetic pathway and its role in health and disease. The two detailed enzymatic methods, a classic colorimetric assay and a more modern coupled-enzyme assay, provide reliable and robust options for the quantification of this key metabolite. By understanding the principles behind each method and adhering to the detailed protocols and best practices outlined in this application note, researchers can generate high-quality, reproducible data to advance their scientific inquiries.

References

- Method for measuring glucosamine-6-phosphate.

-

Engineering Glucosamine-6-Phosphate Synthase to Achieve Efficient One-Step Biosynthesis of Glucosamine. ACS Chemical Biology. [Link]

-

D-GLUCOSAMINE Assay Protocol. Megazyme. [Link]

-

GLUCOSAMINE 6-PHOSPHATE SYNTHASE WITH GLUCOSE 6-PHOSPHATE. RCSB PDB. [Link]

-

Glucose-6-phosphate (G6P) Colorimetric Assay Kit. Elabscience. [Link]

-

Distinct Roles of Two UDP-N-Acetylglucosamine Pyrophosphorylase Genes in Chitin Biosynthesis and Molting of Oedaleus asiaticus (Orthoptera: Acrididae). MDPI. [Link]

-

Spectrophotometric method for determination of Glucosamine Sulphate in dosage forms by derivatization using Quality by Design approach. Semantic Scholar. [Link]

-

Glucosamine 6-phosphate synthase. Proteopedia. [Link]

-

Human acetyl-CoA:glucosamine-6-phosphate N-acetyltransferase 1 has a relaxed donor specificity and transfers acyl groups up to four carbons in length. PubMed. [Link]

-

The Hexosamine Biosynthesis Pathway: Regulation and Function. PMC, PubMed Central. [Link]

-

Characterization of a Novel Glucosamine-6-Phosphate Deaminase from a Hyperthermophilic Archaeon. PMC, PubMed Central. [Link]

-

D-Glucosamine Assay Kit. Megazyme. [Link]

-

The Nutrient-Sensing Hexosamine Biosynthetic Pathway as the Hub of Cancer Metabolic Rewiring. MDPI. [Link]

-

An enzymatic fluorimetric assay for glucose-6-phosphate: application in an in vitro Warburg-like effect. PMC, NIH. [Link]

-

Purification, crystallization and preliminary X-ray analysis of the glucosamine-6-phosphate N-acetyltransferase from human liver. PMC, NIH. [Link]

-

The Hexosamine Biosynthesis Pathway: Regulation and Function. Semantic Scholar. [Link]

-

The hexosamine biosynthesis pathway. The de novo synthesis of... ResearchGate. [Link]

-

The hexosamine biosynthetic pathway couples growth factor-induced glutamine uptake to glucose metabolism. PMC, PubMed Central. [Link]

-

N-acetylglucosamine 6-Phosphate Deacetylase (nagA) Is Required for N-acetyl Glucosamine Assimilation in Gluconacetobacter xylinus. PLOS One. [Link]

Sources

- 1. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The hexosamine biosynthetic pathway couples growth factor-induced glutamine uptake to glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. Glucosamine 6-phosphate synthase - Proteopedia, life in 3D [proteopedia.org]

- 6. EP1431396A1 - Method for measuring glucosamine-6-phosphate - Google Patents [patents.google.com]

- 7. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 8. caymanchem.com [caymanchem.com]

- 9. An enzymatic fluorimetric assay for glucose-6-phosphate: application in an in vitro Warburg-like effect - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glucose-6-Phosphate Assay Kit (Colorimetric) (ab83426) | Abcam [abcam.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

Troubleshooting & Optimization

overcoming poor retention of D-glucosamine-6-phosphate in reverse-phase HPLC

Welcome to the technical support center for the analysis of D-glucosamine-6-phosphate (GlcN-6-P). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the retention of this and other highly polar, phosphorylated compounds in reverse-phase high-performance liquid chromatography (RP-HPLC). Here, we will explore the underlying scientific principles of these analytical challenges and provide robust, field-proven solutions in a direct question-and-answer format.

Part 1: Understanding the Core Problem

Q1: I'm injecting D-glucosamine-6-phosphate onto my C18 column, and it's eluting in the void volume. What's happening?

A1: This is a classic and expected result due to a fundamental mismatch between your analyte and the stationary phase.

D-glucosamine-6-phosphate is a highly polar molecule. Its structure contains multiple hydrophilic functional groups: several hydroxyl (-OH) groups, a primary amine (-NH2), and a phosphate group (-PO4) that is ionized and negatively charged at typical mobile phase pH.

Reverse-phase HPLC, by its very nature, separates compounds based on their hydrophobicity. The stationary phase, typically a silica support with long C18 or C8 alkyl chains bonded to it, is nonpolar. The principle of "like dissolves like" is at play here; nonpolar compounds will interact with and be retained by the nonpolar stationary phase, while polar compounds will have a much stronger affinity for the polar mobile phase and will be swept through the column with little to no retention. This is why your highly polar GlcN-6-P is eluting at or near the void volume.[1][2]

Caption: Polarity mismatch in RP-HPLC.

Part 2: Troubleshooting and Solutions

Q2: How can I modify my mobile phase to improve retention? The Ion-Pairing Approach.

A2: Ion-pairing chromatography is a powerful and widely used technique to retain charged, polar molecules like GlcN-6-P on a reverse-phase column. [3][4][5][6]

The underlying mechanism involves adding an "ion-pairing reagent" to the mobile phase.[5][6] This reagent is a large ionic molecule with a charged head group and a hydrophobic tail. For an acidic and negatively charged analyte like GlcN-6-P, a cationic ion-pairing reagent such as a tetraalkylammonium salt (e.g., tetrabutylammonium, TBA) is used.[3]

The process works in one of two proposed ways:

-

The ion-pairing reagent forms an electrically neutral, hydrophobic complex with the analyte in the mobile phase. This complex can then be retained by the nonpolar stationary phase.[4]

-

The hydrophobic tails of the ion-pairing reagent adsorb onto the stationary phase, creating a dynamic ion-exchange surface that can then retain the oppositely charged analyte.[4][5]

Regardless of the precise mechanism, the net effect is a significant increase in the retention of the charged analyte.[3][5]

Caption: Ion-pairing mechanism for GlcN-6-P.

Experimental Protocol: Ion-Pairing RP-HPLC for GlcN-6-P

Objective: To achieve retention and separation of D-glucosamine-6-phosphate using ion-pairing reverse-phase chromatography.

Materials:

-

HPLC-grade water

-

HPLC-grade acetonitrile or methanol

-

Tetrabutylammonium hydroxide (TBA-OH) or Tetrabutylammonium phosphate (TBA-P)[3]

-

Phosphoric acid (for pH adjustment)

-

C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

Procedure:

-

Mobile Phase Preparation:

-

Prepare an aqueous solution of the ion-pairing reagent. A typical starting concentration is 5-10 mM. For example, to prepare 1 L of 5 mM TBA-P from a 0.5 M stock solution, you would dilute 10 mL of the stock to 1 L with HPLC-grade water.

-

If using a reagent like TBA-OH, the pH must be adjusted. A common target pH is around 7.5 to ensure the analyte is ionized. Adjust the pH of the aqueous solution using phosphoric acid.

-

The final mobile phase will be a mixture of this aqueous ion-pairing solution and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be 95:5 (v/v) aqueous:organic.

-

-

Column Equilibration (CRITICAL):

-

Equilibrate the C18 column with the prepared mobile phase for an extended period. This is crucial for the ion-pairing reagent to coat the stationary phase and establish a stable baseline. A minimum of 30-60 minutes, or until the baseline is stable, is recommended.

-

-

Sample Preparation:

-

Dissolve the GlcN-6-P standard or sample in the mobile phase to avoid solvent mismatch effects during injection.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Detection: As GlcN-6-P lacks a strong chromophore, detection can be challenging. Options include Refractive Index (RI), Evaporative Light Scattering (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS).

-

-

Optimization:

-

Adjust the concentration of the ion-pairing reagent. Higher concentrations generally lead to increased retention.

-

Modify the percentage of the organic solvent. Increasing the organic content will decrease retention.

-

Optimize the pH to ensure consistent ionization of the analyte.

-

Troubleshooting Ion-Pairing Methods:

-

Long Equilibration Times: This is inherent to the technique. Always dedicate a column to ion-pairing methods to avoid cross-contamination and reduce equilibration times.

-

Baseline Noise/Drift: Ensure high-purity ion-pairing reagents are used, as impurities can significantly affect the baseline.

-

MS Incompatibility: Many non-volatile ion-pairing reagents like phosphate buffers can contaminate and suppress the signal in a mass spectrometer.[7] For LC-MS, volatile reagents like formic acid or trifluoroacetic acid (TFA) are often used, though they may provide less retention for this specific application.[7][8]

Q3: Ion-pairing reagents are interfering with my mass spectrometer. What are my options?

A3: If MS compatibility is a priority, you have two primary alternatives to traditional ion-pairing: derivatization or switching to a different chromatographic mode like HILIC.

Using non-volatile ion-pairing reagents with mass spectrometry is generally discouraged as they can contaminate the ion source, leading to signal suppression and persistent background noise.[7] While volatile ion pair reagents like TFA exist, they are strong acids and can also cause significant ion suppression.[7][8] Formic acid is a much more MS-friendly option but is a weak ion-pairing agent and may not provide sufficient retention for GlcN-6-P.[7][8]

Q4: Should I consider derivatization?

A4: Yes, derivatization is a viable strategy, especially if you also need to enhance detection sensitivity.

Derivatization involves a chemical reaction to attach a hydrophobic and/or chromophoric/fluorophoric tag to your analyte. For GlcN-6-P, the primary amine group is a common target for derivatization.

Strategy: By adding a bulky, nonpolar group, you significantly increase the hydrophobicity of the GlcN-6-P molecule, allowing it to be well-retained on a standard C18 column. Many derivatizing agents also confer strong UV absorbance or fluorescence, which solves the detection problem.

Common Derivatizing Agents for Amines:

Caption: The derivatization workflow.

Considerations for Derivatization:

-

Complexity: The reaction adds extra steps to your sample preparation, which can introduce variability.[11]

-

Reaction Efficiency: You must ensure the derivatization reaction is complete and reproducible for accurate quantification.

-

Derivative Stability: The resulting derivative must be stable under the analytical conditions.[10]

Part 3: Alternative Chromatographic Modes

Q5: Is Reverse-Phase HPLC even the right tool for this job? What about HILIC?

A5: For highly polar compounds like GlcN-6-P, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a superior alternative to RP-HPLC. [11]

Instead of trying to force a polar analyte to interact with a nonpolar column, HILIC uses a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.

HILIC Mechanism: A water-enriched layer forms on the surface of the polar stationary phase. The polar analyte partitions between this aqueous layer and the bulk organic mobile phase. The more polar the analyte, the more it is retained in the aqueous layer, leading to excellent retention for compounds like GlcN-6-P.[11]

Caption: RP-HPLC vs. HILIC for polar analytes.

Advantages of HILIC for GlcN-6-P:

-

Excellent Retention: Provides strong retention for very polar compounds that are unretained in reverse-phase.[11]

-

MS-Friendly: Uses volatile, high-organic mobile phases that are ideal for electrospray ionization, leading to enhanced MS sensitivity.

-

Alternative Selectivity: Elution order is often orthogonal to reverse-phase, which can be useful for complex sample analysis.

Key Experimental Parameters for HILIC:

-

Column Selection: Amide- or silica-based columns are common choices.

-

Mobile Phase: Typically >70% acetonitrile with an aqueous buffer (e.g., ammonium formate or ammonium acetate) to control pH and ionic strength.

-

Sample Diluent: It is crucial to dissolve the sample in a solvent that is similar in composition to the mobile phase (i.e., high organic) to ensure good peak shape. Injecting a purely aqueous sample can lead to peak distortion.

Part 4: Summary and Best Practices

Q6: Can you provide a summary table of the different approaches?

A6: Certainly. Here is a comparative summary of the strategies discussed.

| Approach | Principle | Pros | Cons | MS Compatibility |

| Standard RP-HPLC | Hydrophobic interaction between analyte and nonpolar stationary phase. | Simple, widely available. | No retention for highly polar analytes like GlcN-6-P. | N/A |

| Ion-Pairing RP-HPLC | Forms a neutral, hydrophobic complex with the analyte, enabling retention on a nonpolar column.[6] | Achieves good retention for charged analytes; uses standard C18 columns. | Long equilibration times; can be harsh on columns; non-volatile reagents are common. | Poor with non-volatile reagents (e.g., phosphate).[7] Fair with volatile reagents (e.g., TFA), but ion suppression is a major issue.[7][8] |

| Derivatization RP-HPLC | Chemically modifies the analyte to make it more hydrophobic and detectable.[10] | Greatly improves retention and detection (UV/Fluorescence); uses standard C18 columns. | Adds complexity and potential for error in sample prep; derivative stability can be an issue.[10][11] | Good, as long as the derivatizing agent and byproducts are MS-friendly. |

| HILIC | Partitioning of a polar analyte into a water-enriched layer on a polar stationary phase.[11] | Excellent retention for highly polar analytes; orthogonal selectivity to RP. | Sensitive to sample diluent composition; can have longer equilibration times than standard RP. | Excellent; high organic mobile phases enhance ESI-MS sensitivity. |

References

- Robinson, K.A., Weinstein, M.L., Lindenmayer, G.E., & Buse, M.G. (1995). Method for measuring glucosamine-6-phosphate.

-

Spectroscopy Staff. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Spectroscopy. [Link]

-

Magaña, A. A., Wrobel, K., Escobosa, A. R. C., & Wrobel, K. (2014). Fast determination of glucosamine in pharmaceutical formulations by high performance liquid chromatography without pre-column derivatization. Redalyc. [Link]

-

Li, S., et al. (2024). Engineering Glucosamine-6-Phosphate Synthase to Achieve Efficient One-Step Biosynthesis of Glucosamine. ACS Chemical Biology. [Link]

-

Gimeno, P., et al. (2021). Ion-Pairing Selection and Mixer Considerations in the Development of LC-MS Workflows. Waters Corporation. [Link]

-

Wahyuningsih, E., Primaharinastiti, R., & Yuwono, M. (2022). Development and validation of a HILIC-HPLC-ELSD method for simultaneous determination of glucosamine hydrochloride and chondroitin sulfate in dietary supplements. Brazilian Journal of Pharmaceutical Sciences. [Link]

-

Tomellini, S. A., et al. (2006). Liquid Chromatographic Analysis of Glucosamine in Commercial Dietary Supplements Using Indirect Fluorescence Detection. Journal of Liquid Chromatography & Related Technologies. [Link]

-

Welch Materials. (2025). Issues and Solutions to the Use of Ion-Pairing Reagents. [Link]

-

Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

-

ResearchGate. (2018). Which ion pair reagents are compatible with LC-MS?. [Link]

-

Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]

-

PubMed Central. (2018). Deconvolution of multichannel LC-MS/MS chromatograms of glucosamine-phosphates: Evidence of a GlmS regulatory difference between Staphylococcus aureus and Enterococcus faecium. [Link]

-

Chromatography Online. (2013). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]

-

Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. [Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. welch-us.com [welch-us.com]

- 6. technologynetworks.com [technologynetworks.com]

- 7. researchgate.net [researchgate.net]

- 8. waters.com [waters.com]

- 9. redalyc.org [redalyc.org]

- 10. academic.oup.com [academic.oup.com]

- 11. scielo.br [scielo.br]

Technical Support Center: Optimizing Enzymatic D-Glucosamine-6-Phosphate Synthesis

Welcome to the technical support center for the enzymatic synthesis of D-glucosamine-6-phosphate (GlcN-6P). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for improving the yield and purity of your GlcN-6P synthesis.

Introduction

The enzymatic synthesis of D-glucosamine-6-phosphate is a cornerstone of various biomedical research and drug development endeavors. Glucosamine-6-phosphate synthase (GlmS), the key enzyme in this process, catalyzes the formation of GlcN-6P from D-fructose-6-phosphate (Fru-6P) and L-glutamine.[1][2] This pathway is the first and rate-limiting step in hexosamine biosynthesis, which is crucial for the formation of essential macromolecules such as peptidoglycan in bacteria and glycoproteins in mammals.[2]

This guide provides a comprehensive overview of the reaction, detailed protocols, and a troubleshooting guide to help you navigate the common challenges encountered during this synthesis.

Enzymatic Reaction Pathway

The synthesis of D-glucosamine-6-phosphate is a complex enzymatic reaction that involves two distinct catalytic domains of Glucosamine-6-phosphate synthase (GlmS): a glutaminase domain and a synthase domain.[1]

Caption: Enzymatic synthesis of D-glucosamine-6-phosphate by GlmS.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH and temperature for the Glucosamine-6-phosphate synthase (GlmS) reaction?

A1: The optimal pH and temperature can vary depending on the source of the GlmS enzyme. For GlmS from Saccharomyces cerevisiae expressed in Pichia pastoris, the optimal activity is observed at pH 5.5 and 55°C.[3] However, for many applications, a reaction at a lower temperature (e.g., 30°C) in a phosphate buffer at pH 7.5 is also effective and can help to improve enzyme stability over longer incubation times.[1]

Q2: What are the typical Km values for the substrates of GlmS?

A2: The Michaelis-Menten constant (Km) is a key indicator of the affinity of an enzyme for its substrate. For GlmS from Saccharomyces cerevisiae, the Km for D-fructose-6-phosphate has been reported to be 2.8 mM.[3] For an engineered Bacillus subtilis GlmS, the Km for D-fructose was found to be 45 mM.[1] Knowing the Km of your specific enzyme is crucial for optimizing substrate concentrations.

Q3: Is there any feedback inhibition I should be aware of?

A3: Yes, the expression of the glmS gene in Escherichia coli is subject to negative feedback regulation by its product, D-glucosamine-6-phosphate.[4] While this is a cellular regulatory mechanism, high concentrations of the product in an in vitro reaction can also lead to product inhibition, slowing down the reaction rate.

Q4: How can I monitor the progress of the reaction?

A4: The formation of D-glucosamine-6-phosphate can be monitored using a colorimetric method known as the Elson-Morgan assay. This method involves the N-acetylation of the hexosamine phosphate followed by a reaction with Ehrlich's reagent, which produces a colored product that can be measured spectrophotometrically.[1][5]

Troubleshooting Guide

This section addresses common issues that can lead to a low yield or failure of the enzymatic synthesis of D-glucosamine-6-phosphate.

| Problem | Potential Cause | Troubleshooting Steps & Explanations |

| Low or No Product Formation | Inactive Enzyme | Verify Enzyme Activity: Test your enzyme preparation with a standard activity assay before starting a large-scale synthesis. Improper storage (e.g., repeated freeze-thaw cycles) can lead to a loss of activity. Store enzymes at -20°C or below in appropriate buffers containing cryoprotectants like glycerol. |

| Suboptimal Reaction Conditions | Optimize pH and Temperature: Ensure your reaction buffer is at the optimal pH for your specific GlmS enzyme. Verify the reaction temperature. While higher temperatures can increase initial reaction rates, they can also lead to faster enzyme denaturation. Check Substrate Concentrations: Ensure that the concentrations of both D-fructose-6-phosphate and L-glutamine are adequate. A good starting point is to use concentrations several times higher than the Km of the enzyme for each substrate. | |

| Presence of Inhibitors | Identify and Remove Inhibitors: Several compounds can inhibit GlmS, including transition state analogs and some metal ions.[6][7] Ensure that your reaction components are free from potential inhibitors. If you suspect contamination, consider purifying your substrates or using a different source. | |

| Reaction Starts but Stalls Prematurely | Enzyme Instability | Improve Enzyme Stability: GlmS can be unstable over long reaction times. Consider adding stabilizing agents such as glycerol or BSA to your reaction mixture. Running the reaction at a lower temperature can also enhance stability, albeit at a slower rate. |

| Substrate Depletion | Monitor Substrate Levels: One of the substrates may be consumed faster than the other. If possible, monitor the concentration of both substrates over time. If one is being depleted, you may need to add more of it during the reaction (fed-batch approach). | |

| Product Inhibition | Remove Product as it Forms: High concentrations of D-glucosamine-6-phosphate can inhibit the enzyme. If feasible for your experimental setup, consider using in-situ product removal techniques. For batch reactions, be aware that the reaction rate will naturally decrease as the product accumulates. | |

| Difficulty in Purifying the Product | Co-elution with Substrates or Byproducts | Optimize Chromatography Conditions: D-glucosamine-6-phosphate is an anion at neutral pH and can be effectively purified using anion-exchange chromatography.[8] Optimize your elution gradient to achieve good separation from the unreacted anionic substrate D-fructose-6-phosphate and the acidic byproduct L-glutamate. |

| Product Degradation | Maintain Appropriate pH and Temperature: Phosphorylated sugars can be susceptible to hydrolysis at extreme pH values or high temperatures. Ensure that your purification buffers are within a stable pH range and perform purification steps at low temperatures (e.g., 4°C) to minimize degradation. | |

| Presence of Contaminating Proteins | Enzyme Removal: After the reaction is complete, it is essential to remove the GlmS enzyme. This can be achieved through heat inactivation followed by centrifugation, or by using protein precipitation methods (e.g., with ammonium sulfate) or size-exclusion chromatography. |

Experimental Protocols

Protocol 1: Enzymatic Synthesis of D-Glucosamine-6-Phosphate

This protocol provides a starting point for the synthesis. Optimization of substrate and enzyme concentrations may be required depending on the specific activity of your enzyme preparation.

-

Reaction Setup:

-

Prepare a reaction buffer of 100 mM phosphate buffer, pH 7.5.[1]

-

Add D-fructose-6-phosphate to a final concentration of 50 mM.

-

Add L-glutamine to a final concentration of 50 mM.

-

Add KCl to a final concentration of 25 mM.[1]

-

Initiate the reaction by adding purified Glucosamine-6-phosphate synthase. The optimal amount of enzyme should be determined empirically, but a starting point could be 1-5 U/mL.

-

-

Incubation:

-

Incubate the reaction mixture at 30°C with gentle agitation.[1]

-

Monitor the reaction progress periodically by taking small aliquots and measuring the formation of D-glucosamine-6-phosphate using the Elson-Morgan assay (see Protocol 2).

-

-

Reaction Termination:

-

Once the reaction has reached the desired conversion, terminate it by heating the mixture to 80-100°C for 10 minutes to denature the enzyme.

-

Centrifuge the mixture to pellet the denatured protein and collect the supernatant containing the product.

-

Protocol 2: Quantification of D-Glucosamine-6-Phosphate (Elson-Morgan Assay)

This colorimetric assay is a reliable method for determining the concentration of your product.

-

N-Acetylation:

-

To a sample containing D-glucosamine-6-phosphate, add a solution of 1.5% (v/v) acetic anhydride in acetone and 200 mM potassium tetraborate.

-

Seal the reaction vessel, shake for 2 minutes, and then incubate in an 80°C water bath for 25 minutes.

-

Cool the reaction on ice for 5 minutes.

-

-

Color Development:

-

Add diluted Ehrlich's reagent (p-dimethylaminobenzaldehyde in an acidic solution).

-

Incubate in a 37°C water bath for 20 minutes.

-

-

Measurement:

-

Measure the absorbance of the resulting colored product at 585 nm.

-

Determine the concentration of D-glucosamine-6-phosphate by comparing the absorbance to a standard curve prepared with known concentrations of the product.

-

Visualization of Troubleshooting Workflow

Caption: A workflow for troubleshooting low yield in GlcN-6P synthesis.

References

-

Guan, Z., et al. (2024). Engineering Glucosamine-6-Phosphate Synthase to Achieve Efficient One-Step Biosynthesis of Glucosamine. ACS Chemical Biology. [Link]

-

Milewski, S., et al. (2022). Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1849-1881. [Link]

-

Milewski, S., et al. (2022). Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties. PubMed Central. [Link]

-

Teplyakov, A., et al. (2001). Channeling of ammonia in glucosamine-6-phosphate synthase. Journal of Molecular Biology, 313(5), 1093-1102. [Link]

-

Ghosh, S., & Roseman, S. (1962). l-Glutamine-d-fructose 6-phosphate transamidase from Escherichia coli. Methods in Enzymology, 5, 414-418. [Link]

-

Milewski, S. (2002). Glucosamine-6-phosphate synthase--the multi-facets enzyme. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1597(2), 173-192. [Link]

-

Chen, J., et al. (2014). Distinct Roles of Two UDP-N-Acetylglucosamine Pyrophosphorylase Genes in Chitin Biosynthesis and Molting of Oedaleus asiaticus (Orthoptera: Acrididae). International Journal of Molecular Sciences, 15(11), 20496-20513. [Link]

-

Raczynska, J., et al. (2022). Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties. MOST Wiedzy. [Link]

-

Proteopedia. Glucosamine 6-phosphate synthase. [Link]

-

Guan, Z., et al. (2024). Engineering Glucosamine-6-Phosphate Synthase to Achieve Efficient One-Step Biosynthesis of Glucosamine. ResearchGate. [Link]

-

Kalamorz, F., et al. (2007). Feedback control of glucosamine-6-phosphate synthase GlmS expression depends on the small RNA GlmZ and involves the novel protein YhbJ in Escherichia coli. Molecular Microbiology, 65(6), 1518-1533. [Link]

-

The Crystal and Solution Studies of Glucosamine-6-phosphate Synthase from Candida albicans. ResearchGate. [Link]

-

Wang, Z., et al. (2009). Characterization and expression of glucosamine-6-phosphate synthase from Saccharomyces cerevisiae in Pichia pastoris. Journal of Industrial Microbiology & Biotechnology, 36(11), 1413-1418. [Link]

-

Leriche, C., et al. (2014). Evaluation of synthase and hemisynthase activities of glucosamine-6-phosphate synthase by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Analytical Biochemistry, 460, 23-30. [Link]

-

Lohmander, S. (1972). Ion exchange chromatography of glucosamine and galactosamine in microgram amounts with quantitative determination and specific radioactivity assay. Biochimica et Biophysica Acta (BBA) - General Subjects, 264(3), 411-417. [Link]

-

Aron, H., et al. (1964). GLUCOSAMINE-6-PHOSPHATE DEGRADATION BY PROTEUS VULGARIS AND ISOLATION OF PHOSPHOGLUCOSAMINISOMERASE. Journal of Bacteriology, 87(5), 1123-1128. [Link]

-

Shodex. Lessons. [Link]

-

WebMD. Glucosamine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]

-

Frank, D. N., et al. (2019). Determination of D-Myo-Inositol Phosphates in 'Activated' Raw Almonds Using Anion-Exchange Chromatography Coupled With Tandem Mass Spectrometry. Journal of the Science of Food and Agriculture, 99(1), 336-342. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Evaluation of synthase and hemisynthase activities of glucosamine-6-phosphate synthase by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization and expression of glucosamine-6-phosphate synthase from Saccharomyces cerevisiae in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Feedback control of glucosamine-6-phosphate synthase GlmS expression depends on the small RNA GlmZ and involves the novel protein YhbJ in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]